molecular formula C17H22N2O3S2 B2561869 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 1208734-53-5

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2561869
CAS RN: 1208734-53-5
M. Wt: 366.49
InChI Key: OPPCCHRXNFXNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as DMTF, is a small molecule inhibitor that has shown potential in scientific research applications.

Scientific Research Applications

Chemical Synthesis and Modification

Research in chemical synthesis focuses on designing and synthesizing compounds with specific properties or activities. For instance, a study on the synthesis and cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione demonstrated the potential of similar compounds to inhibit topoisomerase II, suggesting their use in cancer research due to their efficacy against certain human cell lines resistant to conventional treatments (Gomez-Monterrey et al., 2011).

Drug Metabolism and Biocatalysis

Another area of application is drug metabolism, where compounds undergo biocatalytic processes to produce metabolites. An example is the study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, highlighting the role of microbial-based systems in generating metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).

Novel Inhibitors and Antimicrobial Agents

Research into novel inhibitors, such as the discovery of a nonnucleoside inhibitor specifically targeting cytomegalovirus (CMV) DNA maturation, demonstrates the therapeutic potential of related compounds. This inhibitor, by not affecting viral DNA synthesis or viral transcription and translation, offers a unique mechanism of action and points to the importance of targeting viral DNA maturation and packaging for drug development (Buerger et al., 2001).

Fluorescent Probes and Molecular Sensors

The development of fluorescent molecular probes for biological and chemical sensing is another significant area. Studies on fluorescent solvatochromic dyes and their applications in developing ultrasensitive fluorescent molecular probes illustrate the use of structural analogs in studying biological events and processes (Diwu et al., 1997).

Bioconjugation for Medical Research

Bioconjugation techniques, utilizing compounds for preparing medical research variants, emphasize the importance of optimizing reactions for aqueous applications and identifying conditions that interfere with product formation. This research provides insights into the efficiency of bioconjugations and the identification of side products, relevant for the development of therapeutic agents and diagnostic tools (Totaro et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-19(2)16(14-8-10-23-13-14)12-18-17(20)9-11-24(21,22)15-6-4-3-5-7-15/h3-8,10,13,16H,9,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPCCHRXNFXNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.